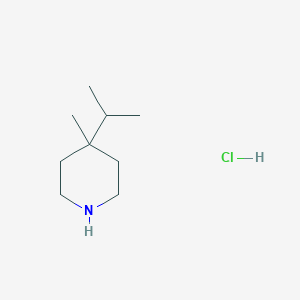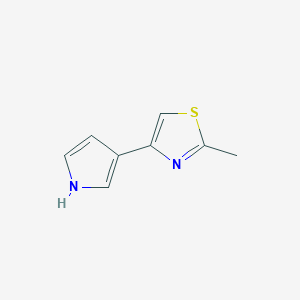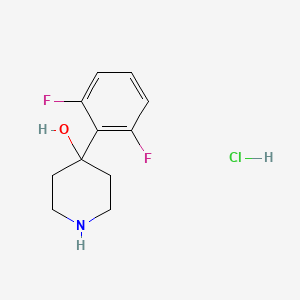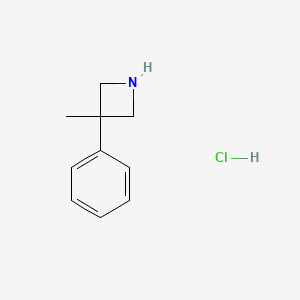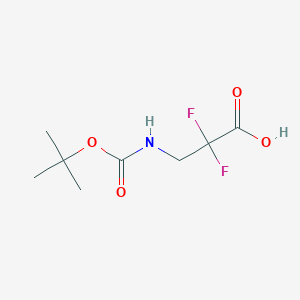
N-Boc-3-amino-2,2-difluoropropionic Acid
描述
N-Boc-3-amino-2,2-difluoropropionic acid, also known as N-(tert-butoxycarbonyl)-2,2-difluoro-beta-alanine, is a fluorinated amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms on the beta carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-amino-2,2-difluoropropionic acid typically involves the protection of the amino group of 3-amino-2,2-difluoropropionic acid with a Boc group. This can be achieved through the reaction of 3-amino-2,2-difluoropropionic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, efficient mixing, and temperature control to ensure consistent product quality. The purification process may include crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-Boc-3-amino-2,2-difluoropropionic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the beta carbon can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or THF.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like DCM.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is 3-amino-2,2-difluoropropionic acid after the removal of the Boc group.
科学研究应用
N-Boc-3-amino-2,2-difluoropropionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and other bioactive molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its fluorinated structure.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity
作用机制
The mechanism of action of N-Boc-3-amino-2,2-difluoropropionic acid is primarily related to its ability to interact with biological molecules through its fluorinated and amino acid moieties. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The Boc group provides stability and protection during synthetic processes, which can be removed under acidic conditions to reveal the active amino acid .
相似化合物的比较
Similar Compounds
- N-Boc-3-amino-3-fluoropropionic acid
- N-Boc-3-amino-2-fluoropropionic acid
- N-Boc-3-amino-2,2-dichloropropionic acid
Uniqueness
N-Boc-3-amino-2,2-difluoropropionic acid is unique due to the presence of two fluorine atoms on the beta carbon, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful in the design of fluorinated peptides and other bioactive molecules with enhanced stability and reactivity .
属性
IUPAC Name |
2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMUUJAHYZSWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



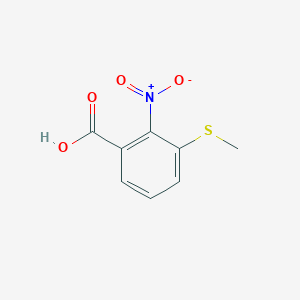
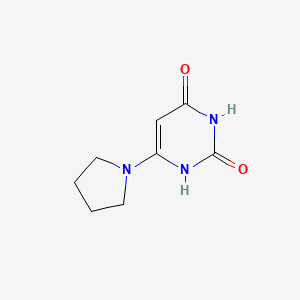
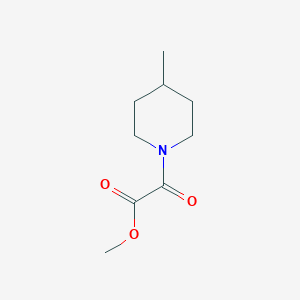
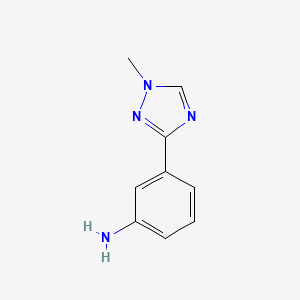
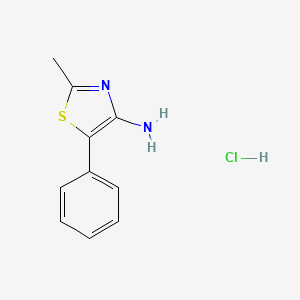

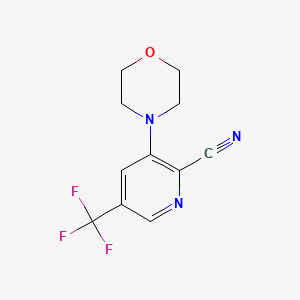
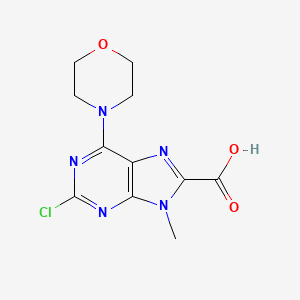
![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)
